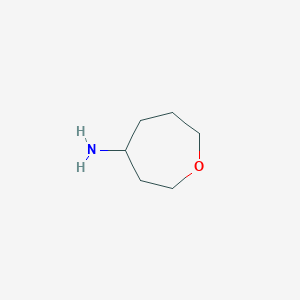
5-ethyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
“5-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound . It is a derivative of pyrrole-2-carboxylic acid, which is a monocarboxylic acid of pyrrole . The compound is a white solid .
Synthesis Analysis
The synthesis of alkyl 1H-pyrrole-2-carboxylates, which includes 5-ethyl-1H-pyrrole-2-carboxylic acid, can be achieved in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The molecular structure of 5-ethyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring and its carboxyl substituent being close to coplanar . The InChI code for this compound is 1S/C7H9NO2/c1-2-5-3-4-6 (8-5)7 (9)10/h3-4,8H,2H2,1H3, (H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-ethyl-1H-pyrrole-2-carboxylic acid include a molecular weight of 139.15 . It is a white solid . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Cholecystokinin Antagonists
5-ethyl-1H-pyrrole-2-carboxylic acid: is employed in the synthesis of cholecystokinin antagonists . These compounds are significant in studying and treating anxiety and panic disorders, as they modulate the cholecystokinin system in the brain.
Development of Benzopyran Antihypertensives
The compound is also used in creating benzopyran antihypertensives . Benzopyrans are known for their cardiovascular activity, and their development is crucial for treating hypertension and related cardiovascular diseases.
Production of Azepinediones
Azepinediones, which have potential antipsychotic and sedative effects, are synthesized using 5-ethyl-1H-pyrrole-2-carboxylic acid . This application is particularly relevant in the field of neuropsychiatric drug development.
Creation of Therapeutically Active Compounds
The pyrrole subunit, such as that in 5-ethyl-1H-pyrrole-2-carboxylic acid , has diverse applications in therapeutically active compounds. It’s used in drugs with anti-inflammatory, antitumor, and cholesterol-reducing properties .
Bio-renewable Feedstock Conversion
This compound is derived from bio-renewable feedstocks, contributing to sustainable chemistry. It’s part of a protocol to identify transformation pathways for the use of feedstocks from different origins, optimizing the use of atoms from renewable sources .
Natural Product Derivation
Derivatives of pyrrole-2-carboxaldehyde, which share a similar structure to 5-ethyl-1H-pyrrole-2-carboxylic acid , are isolated from natural sources like fungi, plants, and microorganisms. These derivatives are important in understanding the biochemical pathways and potential therapeutic uses .
Catalysis Research
The compound is involved in catalysis research, particularly in selective and atom-economic conversions of primary diols and amines to valuable pyrroles, which are key in synthesizing various pharmaceuticals .
Chemical Space Exploration
5-ethyl-1H-pyrrole-2-carboxylic acid: is part of the exploration of chemical space based on PCA (pyrrole-2-carboxylic acid). This exploration is crucial for discovering new reactions and potential applications in various industries .
Safety And Hazards
Propiedades
IUPAC Name |
5-ethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSDXYWZVXGILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609702 | |
| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
630128-54-0 | |
| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine](/img/structure/B1602796.png)
![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)
![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)







